1,3-Dithiepane 1,1,3,3-tetraoxide

Description

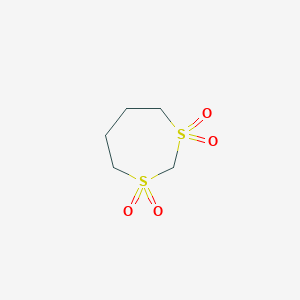

1,3-Dithiepane (B1616759) 1,1,3,3-tetraoxide is an organosulfur compound characterized by a seven-membered ring containing two sulfur atoms at the 1 and 3 positions, with each sulfur atom being oxidized to a sulfone group. Its molecular formula is C₅H₁₀O₄S₂. The core structure is the 1,3-dithiepane ring system. The oxidation of both sulfur atoms to the tetraoxide state significantly influences the molecule's electronic properties and reactivity.

Cyclic sulfones are a class of organosulfur compounds that have garnered considerable interest from organic chemists. iomcworld.comscholarscentral.com Their utility stems from the unique properties of the sulfonyl group, which can act as a versatile functional handle in a variety of chemical transformations. iomcworld.comacs.org The strong electron-withdrawing nature of the sulfone group activates adjacent protons, making them susceptible to deprotonation and subsequent reactions with electrophiles. thieme-connect.com This reactivity has been harnessed in numerous synthetic strategies.

Furthermore, cyclic sulfones serve as important intermediates in the construction of complex molecules. thieme-connect.comresearchgate.net They are valuable precursors for the formation of new carbon-carbon bonds and can be used to introduce other functional groups. researchgate.net The sulfone moiety can also be removed under specific conditions, making it a useful temporary activating or protecting group. thieme-connect.com

In the realm of medicinal chemistry, cyclic sulfones are found in the structures of various biologically active compounds and are considered important scaffolds for drug discovery. iomcworld.comresearchgate.netiomcworld.comacs.org Their ability to form hydrogen bonds and their metabolic stability make them attractive features in the design of new therapeutic agents. acs.org The applications of cyclic sulfones also extend to materials science, where they are used in the development of polymers with desirable properties. thieme-connect.comwikipedia.org

1,3-Dithiepane 1,1,3,3-tetraoxide belongs to the family of medium-sized rings, which are cyclic structures containing eight to eleven atoms. These systems are often challenging to synthesize due to unfavorable entropic and enthalpic factors. However, they are of significant interest as they are found in a number of natural products and pharmaceuticals. chemistryviews.org

Specifically, seven-membered rings with two sulfur atoms, known as dithiepanes, are part of the broader class of medium-sized sulfur-containing heterocycles. chemistryviews.org Research in this area has focused on developing synthetic methodologies to access these ring systems. For instance, ring-expansion strategies starting from smaller, more readily available dithiane (six-membered) or dithiolane (five-membered) rings have been explored. chemistryviews.org These methods provide a pathway to larger, functionalized S,S-heterocycles. chemistryviews.org The study of these medium-sized rings is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of novel and complex molecular architectures. nih.gov

The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of various classes of sulfur-containing compounds. tandfonline.comtandfonline.comresearchgate.net The development of methods for the synthesis of sulfones, such as the oxidation of sulfides, was a significant milestone. thieme-connect.comresearchgate.net Initially, much of the focus was on acyclic and simple cyclic systems.

The exploration of more complex cyclic sulfones, including those derived from dithiepanes, is a more recent area of investigation. The interest in these compounds has been driven by the broader advancements in synthetic methodology and the increasing recognition of the importance of medium-sized rings in biologically active molecules. chemistryviews.orgnih.gov Modern synthetic techniques, such as ring-closing metathesis, have provided new avenues for the preparation of cyclic sulfones of various ring sizes. iomcworld.comacs.org While the historical record of research specifically on 1,3-dithiepane sulfones is not extensive, the ongoing interest in the synthesis and application of cyclic sulfones in general suggests that the exploration of these and related systems will continue to be an active area of chemical research. researchgate.netmdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

57542-77-5 |

|---|---|

Molecular Formula |

C5H10O4S2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

1,3-dithiepane 1,1,3,3-tetraoxide |

InChI |

InChI=1S/C5H10O4S2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2 |

InChI Key |

HZCVGDQGPPVGCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)(=O)CS(=O)(=O)C1 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1,3 Dithiepane 1,1,3,3 Tetraoxide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool for predicting molecular geometries, energies, and other chemical properties. For a molecule like 1,3-dithiepane (B1616759) 1,1,3,3-tetraoxide, DFT calculations can provide deep insights into its conformational landscape and electronic behavior. Theoretical studies on similar cyclic sulfones have successfully employed DFT methods to elucidate structural and electronic characteristics. researchgate.netnih.gov

Conformational Energy Analysis

The study of the different spatial arrangements a molecule can adopt through rotation around its single bonds is known as conformational analysis. libretexts.orgchemistrysteps.comlumenlearning.com For a seven-membered ring system like 1,3-dithiepane, several conformations such as chair, boat, and twist-boat forms are possible. DFT calculations can determine the geometric parameters and relative energies of these different conformers.

A detailed conformational analysis would involve optimizing the geometry of each potential conformer and calculating its energy. The results would indicate the most stable conformation (the one with the lowest energy) and the energy differences between various forms. For instance, in studies of the related 1,3-dithiane (B146892) 1,1-dioxide, nineteen different conformations were considered to identify four energy minima and five transition states. nih.govresearchgate.net This highlights the complexity of the potential energy surface for such cyclic sulfones. A similar analysis for 1,3-dithiepane 1,1,3,3-tetraoxide would be crucial to understanding its structural preferences.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table is for illustrative purposes to show how data from DFT calculations would be presented. Actual values require specific computation.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 (Reference) |

| Twist-Chair | 2.5 |

| Boat | 5.8 |

| Twist-Boat | 6.2 |

Characterization of Transition States and Optimization of Reaction Pathways

Transition state theory explains the rates of chemical reactions by postulating a special type of equilibrium between reactants and high-energy transition state complexes. wikipedia.orglibretexts.org Computationally, a transition state corresponds to a saddle point on the potential energy surface. DFT calculations are instrumental in locating and characterizing these transition states, which are crucial for understanding reaction mechanisms and kinetics, such as the barriers to ring inversion.

The process involves searching for a stationary point on the potential energy surface that is a minimum in all directions except one, which corresponds to the reaction coordinate. libretexts.org Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency. For this compound, this would involve mapping the pathway between different conformers (e.g., the chair-to-boat interconversion) and calculating the energy barrier for this process. Studies on analogous cyclic sulfones have successfully identified transition states associated with inversion and topomerization processes. nih.govresearchgate.net

Prediction of Reaction Products and Stereochemical Outcomes

DFT calculations can be a predictive tool for the outcome of chemical reactions. By modeling the potential energy surfaces of different reaction pathways, it is possible to determine the most likely products, including their regioselectivity and stereoselectivity. This is achieved by comparing the activation energies (the energy of the transition state relative to the reactants) for all possible pathways. The pathway with the lowest activation energy is generally the most favored kinetically.

For example, in cycloaddition reactions involving related sulfur heterocycles, DFT has been used to explain the observed product ratios. researchgate.net In the context of this compound, theoretical calculations could predict the stereochemical outcome of reactions at the carbon atoms adjacent to the sulfone groups, which are activated towards certain chemical transformations. acs.orgmdpi.com

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Charge Distribution, Orbital Overlap)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap generally suggests higher reactivity. DFT calculations provide energies and visualizations of these orbitals. For sulfones, the strongly electron-withdrawing nature of the S(O)₂ group significantly lowers both the HOMO and LUMO energy levels compared to their sulfide (B99878) precursors. nih.gov This analysis would reveal the most electron-rich and electron-poor sites in this compound, guiding predictions about its behavior in chemical reactions.

Table 2: Illustrative Electronic Properties of a Cyclic Disulfone This table is for illustrative purposes. Actual values for this compound require specific computation.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Inclusion of Solvent Effects in Theoretical Models

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular conformation, reactivity, and reaction rates. Theoretical models can account for these effects. A common approach is the use of Polarizable Continuum Models (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant.

The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated self-consistently. This approach allows for the computation of properties in a simulated solvent environment, providing more realistic predictions that can be compared with experimental data. The conformational profile of polar molecules, such as the 1,3-difluoropropylene motif, has been shown to have a significant dependence on the polarity of the medium in such models. nih.gov

Free Energy Calculations to Account for Temperature Effects

Standard DFT calculations typically yield the electronic energy of a molecule at absolute zero (0 Kelvin). To obtain thermodynamically relevant quantities like the Gibbs free energy at a specific temperature, thermal corrections must be applied. These corrections are usually derived from frequency calculations.

By calculating the vibrational frequencies of the molecule, one can determine the zero-point vibrational energy (ZPVE), as well as the thermal contributions to the enthalpy and entropy. The Gibbs free energy (G) can then be calculated using the equation G = H - TS, where H is the enthalpy, T is the temperature, and S is the entropy. This allows for a more accurate comparison of the relative stabilities of different conformers or the energy barriers of reactions at standard laboratory temperatures. wikipedia.org

Molecular Dynamics Simulations for Sampling Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules over time. acs.org By simulating the atomic motions of a molecule, MD provides insights into the dynamic interchange between different conformations and the accessible conformational states under specific conditions of temperature and pressure.

For a molecule such as this compound, MD simulations can complement the static picture provided by ab initio calculations. While ab initio methods identify the energy minima, MD simulations can reveal the pathways and barriers for interconversion between these minima. mdpi.com The simulations would involve placing the molecule in a simulated environment (e.g., in a solvent box) and numerically integrating Newton's equations of motion for all atoms over a certain period. nist.gov

Enhanced sampling techniques are often employed in MD simulations to overcome the challenge of adequately sampling the conformational space, especially for systems with high energy barriers between states. acs.org Methods like Temperature Replica Exchange Molecular Dynamics (TREMD) or Replica Exchange with Solute Tempering (REST) can accelerate the exploration of different conformations. acs.org

A typical MD study on this compound would aim to generate a representative ensemble of conformations. Analysis of the simulation trajectory would then allow for the characterization of the principal modes of motion and the relative populations of different conformational families. The results can be visualized through techniques like Principal Component Analysis (PCA) or clustering algorithms.

The following interactive table illustrates the kind of conformational families and their populations that could be identified from an MD simulation of this compound.

| Conformational Family | Dominant Conformer Type | Population (%) | Key Dihedral Angle Range (degrees) |

|---|---|---|---|

| 1 | Chair | 75 | 50-70 |

| 2 | Twist-Chair | 20 | 30-50 |

| 3 | Boat/Twist-Boat | 5 | 0-20 |

Note: The data presented in this table is for illustrative purposes to show the potential output of a molecular dynamics study on this molecule.

Theoretical Studies on Chemical Reactivity Under External Perturbing Conditions (e.g., Electric Fields)

Theoretical studies can be extended to investigate the chemical reactivity of this compound under the influence of external perturbations, such as an external electric field (EEF). An EEF can significantly alter the electronic structure and potential energy surface of a molecule, thereby influencing its reactivity and selectivity in chemical reactions. mdpi.comnih.gov

The application of an oriented EEF can stabilize or destabilize transition states, leading to catalysis or inhibition of a reaction. mdpi.com For a molecule with a significant dipole moment, such as this compound, the alignment of the field with or against the molecular dipole can have a pronounced effect. Theoretical calculations, often using Density Functional Theory (DFT), can model these effects by including the electric field term in the Hamiltonian.

Studies on other heterocyclic compounds have shown that an EEF can lengthen or shorten specific bonds, alter bond angles, and change the activation barriers of reactions. For this compound, one could theoretically investigate how an EEF affects the acidity of the methylene (B1212753) protons adjacent to the sulfone groups or the susceptibility of the sulfur atoms to nucleophilic attack. The direction and strength of the electric field would be critical parameters in these investigations. For instance, a positive electric field might increase the electrophilicity of certain atoms, making them more reactive towards nucleophiles.

The following table provides a conceptual illustration of how an external electric field might be predicted to alter the reactivity of this compound, based on theoretical calculations.

| Property | No Electric Field | With Positive Electric Field | With Negative Electric Field |

|---|---|---|---|

| Activation Energy for Nucleophilic Attack (kcal/mol) | 25.0 | 20.5 | 29.5 |

| C-H Bond Dissociation Energy (kcal/mol) | 98.0 | 95.0 | 101.0 |

| Dipole Moment (Debye) | 4.5 | 6.2 | 2.8 |

Note: This table is a conceptual representation of potential research findings and is not based on published experimental data for this specific molecule.

Reactivity and Chemical Transformations of 1,3 Dithiepane 1,1,3,3 Tetraoxide and Its Analogues

Sulfone Extrusion Reactions (e.g., SO₂ Extrusion to Conjugated Dienes)

The extrusion of sulfur dioxide (SO₂) from cyclic sulfones is a well-established method for the formation of carbon-carbon double bonds. In analogs of 1,3-dithiepane (B1616759) 1,1,3,3-tetraoxide, such as unsaturated five-membered cyclic sulfones (sulfolenes), this reaction is particularly useful for generating conjugated dienes. The process can be initiated either thermally or photochemically. mdpi.comacs.org The reaction proceeds via a concerted cheletropic extrusion, a process where the bonds are broken and formed in a single, cyclic transition state. wikipedia.org The stability of the resulting diene product is a significant driving force for the reaction. For instance, the industrial solvent sulfolane (B150427) is produced by the addition of SO₂ to 1,3-butadiene, and the reverse reaction, the extrusion of SO₂, can be used to generate the diene from the saturated sulfone ring. wikipedia.org This type of reaction allows cyclic sulfones to serve as stable, solid sources or "masked" versions of otherwise volatile or reactive dienes, which can be released as needed for subsequent reactions like the Diels-Alder cycloaddition. mdpi.comiomcworld.com

Rearrangement Reactions (e.g., Ramberg-Bäcklund Transformation for Cyclic Olefin Synthesis)

The Ramberg-Bäcklund reaction is a powerful rearrangement that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. wikipedia.orgiomcworld.com This reaction provides a valuable route for the synthesis of cyclic olefins from cyclic sulfones like 1,3-dithiepane 1,1,3,3-tetraoxide. The general mechanism involves a sequence of steps initiated by a strong base. wikipedia.orgorganic-chemistry.org

Mechanism of the Ramberg-Bäcklund Reaction:

Deprotonation: A base abstracts an acidic proton from the carbon alpha (α) to one of the sulfonyl groups, creating a carbanion. wikipedia.org

Intramolecular Substitution: The resulting carbanion displaces a halogen atom located on the other α-carbon in an intramolecular nucleophilic substitution, forming a strained three-membered episulfone intermediate. wikipedia.org

Extrusion: This episulfone intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide (SO₂) to yield the final alkene product. wikipedia.orgorganic-chemistry.org This elimination step is considered a concerted cheletropic extrusion. wikipedia.org

The reaction has been successfully applied to the synthesis of a wide variety of alkenes, including those within small and large ring systems. wikipedia.orgacs.org A key advantage is that the position of the newly formed double bond is precisely defined, without the rearrangements that can occur under other conditions. organic-chemistry.org Modifications to the classical procedure, such as the Myers' modification, allow for the in situ generation of the α-halo sulfone from the sulfone itself, broadening the reaction's applicability. organic-chemistry.orgchemistry-chemists.com

Table 1: Key Steps in the Ramberg-Bäcklund Rearrangement

| Step | Description | Intermediate/Product |

| 1. Halogenation | The cyclic sulfone is first halogenated at the α-positions. | α,α'-dihalo-1,3-dithiepane 1,1,3,3-tetraoxide |

| 2. Deprotonation | A strong base removes an α-proton. | α-halo carbanion |

| 3. Cyclization | Intramolecular attack by the carbanion displaces the second halide. | Bicyclic episulfone intermediate |

| 4. Extrusion | The unstable episulfone eliminates two molecules of SO₂. | Cyclic olefin |

Ring-Opening Reactions and Associated Mechanisms (e.g., Base-induced Ring Opening)

While sulfones are generally stable, under specific conditions, the this compound ring can undergo cleavage. Base-induced ring-opening reactions can occur, often initiated by the abstraction of an acidic α-proton. The resulting carbanion can, instead of participating in a rearrangement, lead to ring fragmentation. The exact pathway depends on the substrate's structure and the reaction conditions. For example, base-promoted ring-opening has been documented for cyclic sulfonium (B1226848) salts, which are structurally related, to yield hydroxylated products. nih.gov In some cases, the sulfone group can direct the ring-opening of adjacent strained ring systems. researchgate.net The mechanism typically involves the formation of an anionic intermediate, which then undergoes cleavage of a carbon-sulfur bond, driven by the release of ring strain or the formation of a more stable species.

Nucleophilic and Electrophilic Additions to Unsaturated Cyclic Sulfones (e.g., Dipolar Addition)

Unsaturated analogs of this compound, which contain carbon-carbon double bonds within the ring, are susceptible to addition reactions. The strongly electron-withdrawing nature of the sulfonyl groups renders the β-carbon of an α,β-unsaturated sulfone electrophilic and thus a prime target for nucleophilic attack in a conjugate or Michael-type addition. wikipedia.orgnih.govrsc.orgfiveable.me

A wide range of nucleophiles, including stabilized carbanions (like those from α-cyanoacetates), amines, and thiols, can add to these activated double bonds. nih.govfiveable.me Such reactions are pivotal for constructing more complex molecules, often with high stereoselectivity, by forming new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

Furthermore, unsaturated systems can participate in 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net In this type of reaction, a 1,3-dipole (such as a nitrile oxide or an azomethine ylide) adds across the double bond of the unsaturated cyclic sulfone (the dipolarophile) to construct a new five-membered heterocyclic ring fused to the original sulfone ring system. mdpi.comresearchgate.net This strategy provides a powerful method for synthesizing complex, functionalized polycyclic architectures. researchgate.net

Functionalization Strategies: Regioselective Lithiation and Electrophile Trapping

A powerful strategy for the functionalization of this compound is the deprotonation of the C-2 position, which is flanked by both sulfone groups, followed by trapping the resulting carbanion with an electrophile. The protons at this position are significantly acidic due to the electron-withdrawing effect of the two adjacent sulfonyl groups.

This approach is analogous to the well-established α-lithiation of cyclic sulfides, the precursors to these sulfones. nih.govnih.govwhiterose.ac.uk In those cases, a strong base like s-butyllithium (s-BuLi) in the presence of a ligand like TMEDA (N,N,N′,N′-tetramethylethylenediamine) can selectively remove a proton alpha to the sulfur atom. nih.gov The resulting organolithium intermediate can then be quenched with a variety of electrophiles, including silyl (B83357) chlorides, aldehydes, ketones, and carbon dioxide, to install a wide range of functional groups. nih.govwhiterose.ac.uk This methodology allows for the synthesis of diverse α-substituted cyclic sulfides, which can then be oxidized to the corresponding sulfones. nih.gov Applying this logic directly to the sulfone offers a direct route to derivatized 1,3-dithiepane 1,1,3,3-tetraoxides.

Table 2: Examples of Electrophiles for Trapping Lithiated Cyclic Sulfides/Sulfones

| Electrophile Class | Specific Example | Product Type | Reference |

| Silyl Halides | PhMe₂SiCl | α-Silyl Sulfide (B99878) | nih.gov |

| Aldehydes | Benzaldehyde | α-Hydroxyalkyl Sulfide | nih.gov |

| Ketones | N-Benzyl piperidinone | α-Hydroxyalkyl Sulfide (tert) | nih.gov |

| Amides | Weinreb Amide | α-Keto Sulfide | nih.gov |

| Isocyanates | t-Butyl isocyanate | α-Amido Sulfide | whiterose.ac.uk |

| Carbon Dioxide | CO₂ | α-Carboxy Sulfide | nih.gov |

Redox Chemistry of the Sulfone Moiety (e.g., Oxidation of Cyclic Sulfides)

The primary method for the synthesis of this compound is the oxidation of its corresponding cyclic sulfide precursor, 1,3-dithiepane. organic-chemistry.orgresearchgate.net This transformation is a cornerstone of sulfone chemistry. wikipedia.org

The oxidation proceeds in a stepwise manner, first converting the thioether to a sulfoxide (B87167) and then the sulfoxide to a sulfone. A variety of oxidizing agents can be employed for this purpose. Common reagents include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). wikipedia.orgpsu.edu The choice of oxidant and reaction conditions can be crucial for controlling the outcome, especially for achieving specific stereochemistries in the intermediate sulfoxide state. psu.edu For instance, studies on the oxidation of 1,3-dithiane (B146892), a six-membered ring analog, showed that different oxidants could favor different diastereomers of the intermediate disulfoxide. psu.edu Complete oxidation to the tetraoxide requires stronger conditions or a stoichiometric excess of the oxidizing agent.

Conversely, sulfones can undergo reductive desulfonylation, a process that removes the sulfone group entirely, though this is less common for cyclic bis-sulfones where the ring structure provides stability. wikipedia.org

Formation of Derivatized Cyclic Dithiepane Tetraoxides

The synthesis of derivatized 1,3-dithiepane 1,1,3,3-tetraoxides can be achieved through several strategic approaches, leveraging the reactivity discussed in the preceding sections.

Functionalization of the Pre-formed Ring: As detailed in Section 5.5, the most direct method is the regioselective lithiation at the C-2 position of the parent this compound, followed by quenching with a suitable electrophile. nih.gov This introduces a substituent between the two sulfonyl groups.

Cyclization of Functionalized Precursors: An alternative strategy involves constructing the seven-membered ring from already functionalized acyclic precursors. Methods like ring-closing metathesis (RCM) have been effectively used to synthesize a variety of unsaturated cyclic sulfones, which can then be further modified. acs.orgucsb.edu Similarly, intramolecular C-H insertion reactions of specific diazo-sulfonyl compounds can lead to the formation of functionalized five- and six-membered cyclic sulfones, a strategy that could potentially be adapted for seven-membered rings. nih.gov

Modification of Unsaturated Analogs: As described in Section 5.4, unsaturated cyclic dithiepane tetraoxide analogs can serve as platforms for derivatization. Nucleophilic conjugate additions or dipolar cycloadditions can be used to introduce a wide array of functional groups and even build new fused ring systems onto the core structure. nih.govmdpi.com For example, a palladium-catalyzed asymmetric allylic alkylation has been developed for functionalizing α-positions of cyclic sulfones. acs.org

These varied strategies highlight the utility of the cyclic dithiepane tetraoxide core as a scaffold for creating a diverse library of complex molecules.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The core structure of 1,3-dithiepane (B1616759), and its oxidized tetraoxide form, positions it as a versatile building block in organic synthesis. Dithianes, in general, are widely recognized for their utility, famously as protected formaldehyde (B43269) anion equivalents that enable umpolung (reactivity inversion) at a carbonyl carbon. nih.govorganic-chemistry.org While the parent 1,3-dithianes are primarily used for C-C bond formation after lithiation, their oxidized derivatives, such as sulfoxides and sulfones, open up different avenues of reactivity. cardiff.ac.uk

The 1,1,3,3-tetraoxide derivative is synthesized by the oxidation of the corresponding 1,3-dithiepane, typically using a potent oxidizing agent like a peroxy acid. researchgate.net The presence of four electron-withdrawing oxygen atoms significantly increases the acidity of the α-protons (the hydrogens on the carbon atoms adjacent to the sulfur atoms), making them susceptible to deprotonation by a strong base. This enhanced acidity is central to its role as a synthetic intermediate, particularly in elimination reactions. wikipedia.orgorganic-chemistry.org Furthermore, sulfone-containing molecules, especially those that can act as dienophiles, are valuable synthons in cycloaddition reactions for creating complex polycyclic systems. researchgate.net The structural analysis of related compounds, such as 2-methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide, provides insight into the conformational properties of this class of molecules, which is crucial for predicting their reactivity and stereoselectivity in synthetic applications. researchgate.net

Application as Masked Diene Equivalents in Intramolecular Diels-Alder Reactions

One of the most powerful applications of sulfone chemistry is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). wikipedia.orgorganicreactions.org This reaction can be adapted to transform bis-sulfones, like 1,3-dithiepane 1,1,3,3-tetraoxide, into cyclic dienes. By performing a double Ramberg-Bäcklund reaction, the dithiepane tetraoxide can function as a "masked" equivalent of a cycloheptadiene system.

The process involves two key steps performed sequentially on the same molecule:

α,α'-Dihalogenation: The acidic protons on the carbons adjacent to the sulfone groups (C2 and C4) are first removed by a base, and the resulting carbanions are quenched with a halogen source (e.g., NBS, NCS, or CBr₂F₂) to install two halogen atoms.

Double Elimination: A strong base is then used to induce a double 1,3-elimination, forming two transient, unstable episulfone intermediates which then extrude SO₂ to form two new double bonds. wikipedia.orgchemistry-chemists.com

This strategy effectively transforms the saturated heterocyclic starting material into a highly unsaturated seven-membered carbocycle. The resulting cyclohepta-1,3-diene can then be employed in subsequent reactions, most notably the intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.com In an IMDA reaction, a diene and a dienophile tethered together within the same molecule react to form a bicyclic or polycyclic product. masterorganicchemistry.comyoutube.com By incorporating a dienophile-containing tether onto the cycloheptadiene generated from the dithiepane tetraoxide, chemists can construct complex fused or bridged ring systems that are otherwise difficult to access. chemtube3d.com

Table 1: Hypothetical Transformation via Double Ramberg-Bäcklund Reaction

| Step | Reactant | Reagents | Intermediate/Product | Description |

| 1. Oxidation | 1,3-Dithiepane | m-CPBA (excess) or other strong oxidant | This compound | Oxidation of both sulfur atoms to the sulfone state. |

| 2. Dihalogenation | This compound | 1. Strong Base (e.g., LDA) 2. Halogen Source (e.g., NBS) | 2,4-Dihalo-1,3-dithiepane 1,1,3,3-tetraoxide | Halogenation at the acidic α-positions. |

| 3. Elimination | 2,4-Dihalo-1,3-dithiepane 1,1,3,3-tetraoxide | Strong Base (e.g., KOtBu) | Cyclohepta-1,3-diene + 2 SO₂ | Double Ramberg-Bäcklund reaction yields the cyclic diene. wikipedia.orgresearchgate.net |

Precursors for the Construction of Cyclic Olefins

The utility of this compound extends to the synthesis of various cyclic olefins beyond just conjugated dienes. The Ramberg-Bäcklund reaction is a robust and general method for alkene synthesis, applicable to the formation of both small and large rings. wikipedia.orgorganic-chemistry.org The key advantage is that the position of the newly formed double bond is precisely defined by the location of the original sulfone group, preventing unwanted isomerizations that can occur under acidic or thermal conditions. organicreactions.org

By selectively mono-halogenating the dithiepane tetraoxide and then performing a single Ramberg-Bäcklund reaction, it is possible to generate a seven-membered ring containing a single endocyclic double bond and a remaining sulfone group. This resulting vinyl sulfone is itself a valuable synthetic intermediate, known to participate as a potent Michael acceptor or dienophile. Alternatively, a double Ramberg-Bäcklund reaction, as described previously, provides direct access to cycloheptadienes, which are important precursors for constructing larger, more complex molecular architectures, including polycyclic natural products and their analogues. researchgate.net Modified, one-flask Ramberg-Bäcklund procedures have enhanced the reaction's practicality, allowing sulfones to be converted directly to alkenes without isolating the α-halo sulfone intermediate. chemistry-chemists.comorganic-chemistry.org

Participation in Stereoselective Transformations and Asymmetric Synthesis

While specific examples involving this compound in asymmetric synthesis are not extensively documented, the principles of stereocontrol in related sulfur-containing heterocycles are well-established. Asymmetric transformations can be envisioned at several stages.

For instance, the asymmetric oxidation of the parent 1,3-dithiepane could, in principle, yield chiral sulfoxides (1-oxide or 1,3-dioxide) with high enantiomeric excess. Chiral 1,3-dithiane (B146892) 1,3-dioxides have been successfully employed as chiral acyl anion equivalents in the asymmetric synthesis of complex molecules like (R)-Salbutamol. researchgate.net These chiral sulfoxides could then be further oxidized to the achiral tetraoxide, or they could be used in stereoselective reactions where the existing stereocenters on sulfur direct the formation of new stereocenters elsewhere in the molecule.

Furthermore, reactions on derivatives of the dithiepane ring can be highly stereoselective. For example, cycloaddition reactions involving related seven-membered heterocycles like 1,3-dioxepines have been achieved with excellent enantioselectivity using chiral catalysts. rsc.orgsemanticscholar.org Similarly, the stereoselective synthesis of other heterocycles, such as 1,3-dioxolanes, often relies on controlling the approach of reagents to a cyclic intermediate. nih.govnih.gov The conformational rigidity of the seven-membered dithiepane tetraoxide ring could be exploited to influence the stereochemical outcome of reactions at attached side chains or in subsequent transformations like the Diels-Alder reaction. mdpi.com

Applications in Polymer Chemistry (e.g., Radical Ring-Opening Polymerization)

The application of this compound in polymer chemistry, particularly through radical ring-opening polymerization (rROP), is not a widely reported area of research. However, the study of rROP on other cyclic monomers provides a conceptual basis for its potential. rROP is a significant technique for creating polymers with degradable linkages in their backbone.

Monomers that successfully undergo rROP often contain a structural element that can be cleaved following the initial radical attack, leading to a ring-opened radical that propagates. For example, cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (a seven-membered ring) are known to polymerize via a ring-opening mechanism to produce polyesters. mdpi.com This process introduces ester bonds into the polymer backbone, rendering it potentially biodegradable. Although the sulfone groups in this compound are very stable, it is conceivable that a highly substituted or strained derivative could be designed to undergo ring-opening under specific radical conditions. To date, research in this area has focused on other classes of sulfur-containing rings or different seven-membered heterocycles. rsc.org

Strategic Importance in Complex Molecule Synthesis and Method Development

The strategic importance of this compound lies primarily in its potential as a stable, accessible precursor to seven-membered carbocyclic systems, specifically cycloheptadienes. The ability to generate these constrained dienes in a controlled manner via the double Ramberg-Bäcklund reaction is a significant synthetic tool. wikipedia.orgresearchgate.net These dienes are valuable substrates for pericyclic reactions, especially the intramolecular Diels-Alder reaction, which is one of the most powerful methods for assembling complex polycyclic frameworks in a single step. masterorganicchemistry.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3-dithiepane 1,1,3,3-tetraoxide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation reactions. For example, 1,3-dithiane derivatives are oxidized using silver nitrate in alkaline aqueous solutions to form the tetraoxide . Another approach involves reacting p-tolualdehyde with 1,3-benzodithiole 1,1,3,3-tetraoxide in the presence of diethylammonium chloride and potassium fluoride in dry acetone under reflux for 24 hours. Post-reaction purification employs column chromatography (pentane/ethyl acetate gradient) .

- Optimization : Reaction time, solvent polarity, and stoichiometric ratios are critical. For instance, extended reflux periods (24 hours) ensure complete conversion, while gradient elution in chromatography minimizes byproduct contamination .

Q. How is the crystal structure of this compound determined, and what insights do structural parameters provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 173 K is used. Data collection employs a Nonius KappaCCD diffractometer, with structure refinement via SHELXL97 software . Key parameters include R-factor (0.037), wR-factor (0.093), and θ range (3.3°–25.4°) .

- Insights : The asymmetric unit contains two non-coplanar molecules with dihedral angles of 20.4° and 18.0° between aromatic rings. π-Stacking interactions (3.54–3.84 Å) along the [100] direction and weak C–H···O bonds (H···O = 2.36 Å) stabilize the lattice .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity as a Michael acceptor in organocatalytic reactions?

- Methodology : Density functional theory (DFT) calculations reveal the electron-withdrawing nature of the sulfonyl groups, which polarize the central dithiepane ring and enhance electrophilicity. This facilitates nucleophilic attacks in Michael additions .

- Experimental Validation : Enantioselective Friedel-Crafts reactions with indoles demonstrate its utility in synthesizing chiral 3-hydroxy-2-oxindoles, achieving high enantiomeric excess (e.g., 83–93% ee) .

Q. What are the challenges in resolving discrepancies between experimental and computational data for this compound’s molecular geometry?

- Case Study : SC-XRD data show non-planar conformations (dihedral angles >18°), whereas gas-phase DFT models predict near-planar structures. This discrepancy arises from crystal packing forces, which distort the molecule in the solid state .

- Resolution : Hybrid QM/MM simulations incorporating solvent and lattice effects reconcile differences, confirming that intermolecular π-stacking and C–H···O interactions dominate structural deviations .

Q. How does this compound behave in transmetallation reactions with organosilver complexes?

- Mechanism : Reacting with AgNO₃ in alkaline aqueous media generates argentate complexes via carbanion intermediates. The sulfonyl groups stabilize the transition state, enabling selective transfer of the dithiepane moiety to silver .

- Applications : These complexes serve as precursors for asymmetric catalysis, particularly in C–C bond-forming reactions under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.